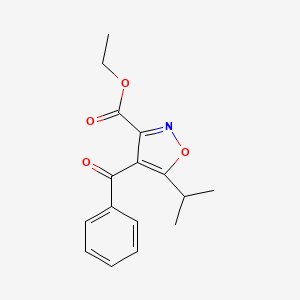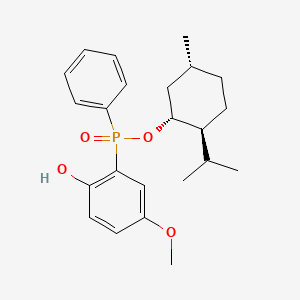
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound It is characterized by its complex structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group attached to a hydroxy-methoxyphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate typically involves several steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Phosphinate Group: The phosphinate group is introduced through a reaction between a suitable phosphinic acid derivative and the cyclohexyl intermediate.
Final Coupling: The hydroxy-methoxyphenyl and phenyl groups are attached through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the phosphinate group, converting it to a phosphine oxide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include phosphine oxides and reduced aromatic compounds.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate: Lacks the methoxy group, resulting in different chemical properties.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-methoxyphenyl)(phenyl)phosphinate: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
The presence of both hydroxy and methoxy groups in (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate makes it unique
Eigenschaften
Molekularformel |
C23H31O4P |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-methoxy-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C23H31O4P/c1-16(2)20-12-10-17(3)14-22(20)27-28(25,19-8-6-5-7-9-19)23-15-18(26-4)11-13-21(23)24/h5-9,11,13,15-17,20,22,24H,10,12,14H2,1-4H3/t17-,20+,22-,28?/m1/s1 |
InChI-Schlüssel |
MRTCRCYVAYMDMZ-CNMLNNBQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



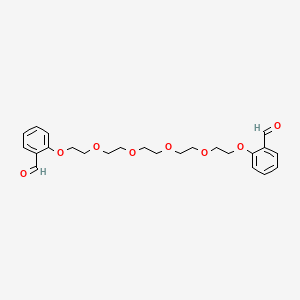
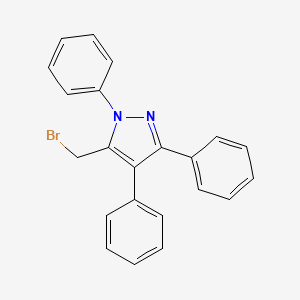
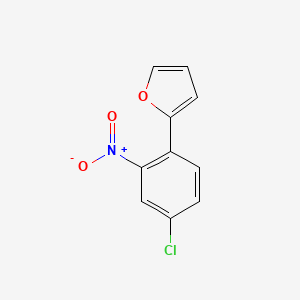
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

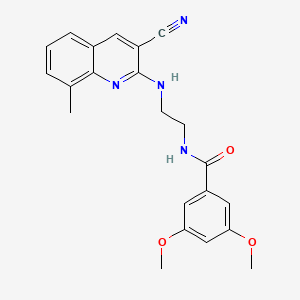
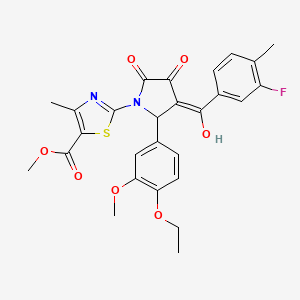
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
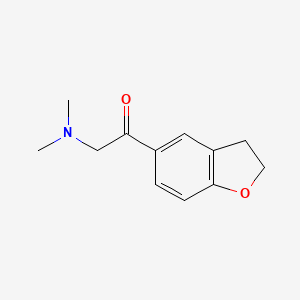

![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
